2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid

Overview

Description

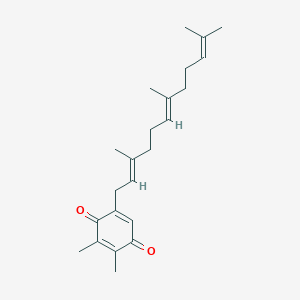

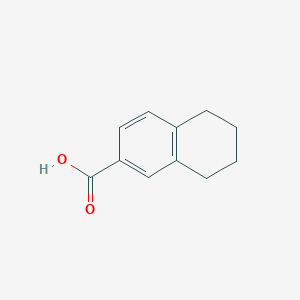

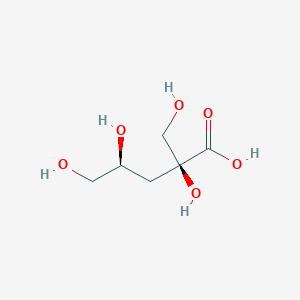

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid is a chemical compound with the molecular formula C6H12O6 . It is also known as β-gluco-isosaccharinic acid .

Synthesis Analysis

A robust method for the synthesis of 2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid involves the reaction of cellulose with concentrated aqueous alkali at elevated temperatures . This process generates large amounts of isosaccharinic acids as waste products . The synthesized mixture contains equal portions of the two isosaccharinic acids, and they can be separated as their tribenzoate esters .Molecular Structure Analysis

The molecular structure of 2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid can be represented by the InChI string:InChI=1S/C12H23NO7/c1- 3- 6 (2) 8 (11 (17) 18) 13- 5- 12 (19) 10 (16) 9 (15) 7 (4- 14) 20- 12/h6- 10,13- 16,19H,3- 5H2,1- 2H3, (H,17,18) .

Scientific Research Applications

Chemical Synthesis and Protecting Group Chemistry : Alpha and beta-glucoisosaccharinic acids, derived from cellulosic materials treated with aqueous alkali, serve as valuable platform chemicals due to their highly functionalized carbon skeleton with fixed chirality. Their lactone form, specifically α-glucoisosaccharinic acid (α-GISAL), has been used in regioselective protection of hydroxyl groups, leading to the synthesis of various derivatives with orthogonal protecting groups, demonstrating its potential in synthesis applications (Almond et al., 2018).

Isolation Techniques and Physical Properties : The study by Shaw et al. (2012) provided a simple method for synthesizing a mixture of isosaccharinic acids and separating them as their tribenzoate esters. This work also reported the aqueous pKa of beta-(gluco)isosaccharinic acid for the first time, contributing to the understanding of its chemical and physical properties (Shaw et al., 2012).

Synthesis of Amino Acids and Derivatives : Investigations into the synthesis of various amino acids and derivatives starting from compounds related to 2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid have been conducted. These studies provide insights into the versatile applications of this compound in synthesizing biologically important molecules (Gaudry et al., 1956); (Shimohigashi et al., 1976).

Applications in Solid Phase Synthesis and Catalysis : The compound's derivatives have been utilized in solid phase synthesis and as linkers, showing higher acid stability compared to standard resins. This demonstrates its utility in synthetic chemistry and material science (Bleicher et al., 2000).

Ionic Liquids and Catalytic Activity : Research on Brønsted ionic liquids synthesized using derivatives of 2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid shows their potential in catalysis, particularly in aldol condensations. These studies highlight the ability to manipulate the catalytic potency of ionic liquids through structural modifications (Iglesias et al., 2010).

Biorefinery Applications : The conversion of γ-valerolactone, a stable platform chemical from cellulosic biorefineries, into pentanoic acid using derivatives of 2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid underlines the relevance of this compound in sustainable chemical production (Al‐Naji et al., 2020).

properties

IUPAC Name |

(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVJIDEXZEOTB-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@](CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934347 | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

CAS RN |

1518-54-3 | |

| Record name | Isosaccharinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSACCHARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6W76T3BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.